4-(5-Amino-2-methylphenoxy)benzoic acid
Description
4-(5-Amino-2-methylphenoxy)benzoic acid is a benzoic acid derivative characterized by a phenoxy substituent at the 4-position of the benzene ring, which itself is substituted with an amino group at the 5-position and a methyl group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds (e.g., 4-(5-Hydroxymethyl-2-methoxy-phenoxy)benzoic acid ) suggest that synthetic routes may involve coupling reactions or diazotization techniques, as seen in related benzoic acid derivatives .
Properties
IUPAC Name |
4-(5-amino-2-methylphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-2-5-11(15)8-13(9)18-12-6-3-10(4-7-12)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOKQGFICYSOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-2-methylphenoxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 4-chlorobenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 5-amino-2-methylphenol is reacted with 4-chlorobenzoic acid under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-2-methylphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenoxybenzoic acids.
Scientific Research Applications
4-(5-Amino-2-methylphenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Amino-2-methylphenoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group may interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The table below compares structural features, physicochemical properties, and applications of 4-(5-Amino-2-methylphenoxy)benzoic acid with analogous compounds:
Key Observations:
- Azo Derivatives : Compounds with azo linkages exhibit strong absorbance properties, making them suitable for dyes or sensors .
Physicochemical Properties
- Melting Points : While data for the target compound are lacking, analogs such as triazine-linked benzoic acids melt at 217.5–220°C , and azo derivatives at 210–230°C .
- Solubility: Amino and carboxylic acid groups likely improve aqueous solubility compared to methoxy or hydrophobic substituents.
- Acidity: Azo derivatives exhibit pKa values of 3.5–4.5 due to the carboxylic acid and phenolic protons , whereas fluorine or electron-withdrawing groups may lower pKa further .
Biological Activity
4-(5-Amino-2-methylphenoxy)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by an amino group and a methyl group on the phenoxy ring, which may influence its interaction with biological systems. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 245.28 g/mol
- CAS Number : 2303565-76-4
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and degradation.
- Antimicrobial Activity : Studies have indicated that benzoic acid derivatives exhibit antimicrobial properties, suggesting that this compound might inhibit the growth of certain bacterial strains.
- Cellular Pathway Modulation : The compound may influence cellular pathways related to inflammation and apoptosis, although specific pathways for this compound require further investigation.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzoic acid derivatives, including this compound. A study evaluating the activity against various pathogens found that compounds with similar structures exhibited significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Preliminary findings suggest low cytotoxicity at concentrations up to 100 µg/mL, indicating a favorable safety profile for potential therapeutic applications .
Proteostasis Network Modulation
Another critical aspect of this compound is its potential role in modulating the proteostasis network. Research indicates that compounds containing a benzoic acid scaffold can enhance proteasomal and autophagic activities, which are vital for cellular homeostasis .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of various benzoic acid derivatives, including this compound. The results demonstrated that this compound effectively inhibited microbial growth in laboratory settings, supporting its potential use as an antimicrobial agent .
Evaluation of Cytotoxic Effects
In another study focusing on cell viability, researchers treated human foreskin fibroblasts with varying concentrations of this compound. The study concluded that while the compound could induce some cytotoxic effects at high concentrations, it generally maintained cell viability at lower doses, suggesting a therapeutic window for further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
